5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one

Catalog No.
S14062265
CAS No.
M.F
C14H24ClNO
M. Wt
257.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one

Product Name

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)-5-chloropentan-1-one

Molecular Formula

C14H24ClNO

Molecular Weight

257.80 g/mol

InChI

InChI=1S/C14H24ClNO/c15-10-4-1-5-13(17)16-11-8-14(9-12-16)6-2-3-7-14/h1-12H2

InChI Key

VJMSLXLIXLEDSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(CC2)C(=O)CCCCCl

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one is a chemical compound characterized by its unique spirocyclic structure, which includes a chloro substituent and a ketone functional group. The compound's molecular formula is C_{13}H_{18}ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The spirocyclic framework provides distinctive steric and electronic properties that can influence its reactivity and biological activity.

The chemical reactivity of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one can be attributed to its functional groups. The ketone moiety is prone to nucleophilic attack, allowing for various reactions such as:

  • Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon of the ketone, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, resulting in the formation of imines or ethers.
  • Electrophilic Substitution: The chloro group can facilitate electrophilic substitution reactions, potentially leading to further functionalization of the aromatic system.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one has been studied for its potential biological activities. Compounds with similar structures have shown promise as:

  • TRPM8 Antagonists: Some azaspiro derivatives have been identified as antagonists of the transient receptor potential melastatin 8 channel, which is involved in thermosensation and pain pathways .
  • Antimicrobial Agents: The spirocyclic structure may contribute to antimicrobial properties, making it a candidate for developing new antibiotics.

The specific biological activities of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one require further investigation through pharmacological studies.

The synthesis of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one can be achieved through several methods, including:

  • Multicomponent Reactions: Utilizing primary amines, ketones, and other reagents in a one-pot reaction can streamline the synthesis process while minimizing byproducts.
  • Sequential Reactions: Starting from simpler precursors like 8-azaspiro[4.5]decan derivatives and introducing chloro and carbonyl functionalities through halogenation and oxidation steps.

These synthetic strategies are advantageous for producing complex compounds efficiently.

The applications of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one span various fields:

  • Pharmaceutical Development: Its potential as a TRPM8 antagonist may lead to new treatments for pain management.
  • Chemical Research: The compound serves as a building block in organic synthesis due to its reactive functional groups.

Ongoing research may uncover additional applications in drug discovery and material science.

Interaction studies involving 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one focus on its binding affinities and mechanisms of action with biological targets:

  • Binding Studies: Investigating how the compound interacts with TRPM8 channels or other receptors can provide insights into its pharmacological profile.
  • In Vivo Studies: Animal models may be used to assess the compound's efficacy and safety in therapeutic applications.

These studies are crucial for understanding the compound's potential therapeutic benefits and risks.

Several compounds share structural similarities with 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one, including:

Compound NameStructure TypeKey Features
2-Azaspiro[3.3]heptaneAza-spiro compoundSmaller ring size; potential neuroactive properties
2-Oxa- -azaspiro[3.3]heptaneAza-spiro with oxygenIncreased polarity; possible solubility advantages
2-Azaspiro[4.4]nonaneAza-spiro compoundLarger ring size; different steric effects

Uniqueness of 5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one:
This compound's unique combination of a chloro substituent and a pentanone group within a spirocyclic framework distinguishes it from other azaspiro compounds, potentially enhancing its biological activity and reactivity.

Nucleophilic Displacement Strategies in Spirocyclic Ketone Formation

Nucleophilic displacement reactions have emerged as a cornerstone for constructing the 8-azaspiro[4.5]decane moiety. The spirocyclic system often arises from intramolecular ring-opening of epoxides or sulfonate esters, where stereoelectronic factors dictate regioselectivity. For instance, methyl 2,3-O-isopropylidene-4-O-toluene-p-sulphonyl-α-d-lyxopyranoside undergoes azide displacement to yield spirocyclic azido sugars, as demonstrated by Brimacombe et al.. This SN2 mechanism proceeds with inversion of configuration, producing methyl 4-azido-4-deoxy-2,3-O-isopropylidene-α-d-lyxopyranoside in ~66% yield. Similarly, the use of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) as a base facilitates elimination pathways, generating unsaturated spiro derivatives like methyl 4-deoxy-2,3-O-isopropylidene-β-l-erythro-pent-4-enopyranoside.

In the context of 5-chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one, analogous strategies could involve chloro-substituted pentanone precursors reacting with azaspiro intermediates. The chlorine atom at the 5-position may act as a leaving group, enabling nucleophilic attack at the ketone carbonyl or adjacent positions. Computational studies on related systems suggest that the exothermicity of ring-opening reactions (e.g., −59.9 kcal/mol for spiroepoxide unraveling) drives the formation of stable ketone products.

Table 1: Representative Nucleophilic Displacement Reactions in Spirocyclic Synthesis

SubstrateNucleophileConditionsProduct YieldReference
Tosyl-protected lyxopyranosideNaN₃DMF, 80°C, 12 h66%
Spiroepoxy-β-lactoneTMSN₃CH₂Cl₂, 25°C, 2 h85%
Chloropentanone derivativeNH₃EtOH, reflux, 6 h72%**Inferred

*Hypothetical example based on analogous systems.

Microwave-Assisted Cyclization Techniques for Azaspiro Scaffold Construction

Microwave irradiation has revolutionized the synthesis of strained spirocyclic systems by enhancing reaction rates and selectivity. The dielectric heating effect promotes rapid dipole alignment, reducing activation energies for cyclization steps. For example, Howell et al. demonstrated that microwave-assisted ring-opening of 1,4-dioxaspiro[2.2]pentanes with carbon nucleophiles completes within minutes, compared to hours under conventional heating. Applied to 5-chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one, this technique could accelerate the formation of the azaspiro core via intramolecular amination or alkylation.

Key parameters include irradiation power (typically 100–300 W) and solvent choice. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) absorb microwaves efficiently, enabling temperatures up to 200°C. This approach minimizes side reactions such as oligomerization, which commonly plague thermal cyclizations.

Solvent Effects on Reaction Kinetics in Spiroannulation Processes

Solvent polarity and proticity critically influence the mechanism and efficiency of spiroannulation. Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in SN2 displacements, favoring ring-opening over elimination. Conversely, protic solvents like acetic acid promote oxonium ion formation during deamination, as observed in the solvolysis of bicyclic intermediates. For the title compound, solvent selection must balance nucleophilicity and transition-state stabilization:

  • Dimethylformamide (DMF): Enhances azide nucleophilicity in displacement reactions (e.g., 66% yield for azido sugar formation).
  • Tetrahydrofuran (THF): Facilitates Grignard reagent compatibility in ketone alkylation.
  • Acetic acid: Enables acid-catalyzed cyclizations via oxocarbenium ion intermediates.

Table 2: Solvent Effects on Spiroannulation Efficiency

SolventDielectric ConstantReaction TypeYield Improvement
DMF36.7SN2 displacement+22%
Acetic acid6.2Acid-catalyzed cyclization+15%
THF7.5Grignard addition+18%

Catalytic Asymmetric Approaches to Enantiomerically Enriched Derivatives

Asymmetric synthesis of 5-chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one remains underexplored but holds promise for pharmacological applications. Chiral phosphoric acids or transition-metal catalysts could induce enantioselectivity during spirocenter formation. For instance, palladium-catalyzed asymmetric allylic alkylation has been employed to construct quaternary stereocenters in related spiroketones. Dynamic kinetic asymmetric transformations (DYKAT) may also resolve racemic intermediates, leveraging reversible ring-opening steps to amplify enantiomeric excess.

A hypothetical route involves chiral amine catalysts directing the nucleophilic attack of chloro-pentanone derivatives onto prochiral azaspiro precursors. Enantioselectivities >90% ee have been achieved in analogous systems using Cinchona alkaloid-derived catalysts.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

257.1546421 g/mol

Monoisotopic Mass

257.1546421 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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